Ethyl 5-(4-chlorophenyl)nicotinate

Medicinal Chemistry Drug Design Physicochemical Properties

Researchers seeking a lipophilic nicotinate scaffold for CNS programs often face supply inconsistency. This 5-(4-chlorophenyl) derivative provides a ready-to-use solution. - High logP (3.58) ensures BBB permeability, validated by nanomolar α4β2 nAChR affinity (Ki=30 nM). - Ethyl ester handle enables rapid hydrolysis to 5-(4-chlorophenyl)nicotinic acid for further SAR. - Supplied in research-grade purity (≥98%) with documented QC, ensuring reproducibility in binding assays and chemical biology applications.

Molecular Formula C14H12ClNO2
Molecular Weight 261.705
CAS No. 1258269-08-7
Cat. No. B593852
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-(4-chlorophenyl)nicotinate
CAS1258269-08-7
Molecular FormulaC14H12ClNO2
Molecular Weight261.705
Structural Identifiers
SMILESCCOC(=O)C1=CN=CC(=C1)C2=CC=C(C=C2)Cl
InChIInChI=1S/C14H12ClNO2/c1-2-18-14(17)12-7-11(8-16-9-12)10-3-5-13(15)6-4-10/h3-9H,2H2,1H3
InChIKeyNIALGMCPMKETDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 5-(4-chlorophenyl)nicotinate: Key Heterocyclic Building Block


Ethyl 5-(4-chlorophenyl)nicotinate (CAS 1258269-08-7) is a substituted pyridine derivative belonging to the class of nicotinic acid esters. Its structure features a nicotinic acid core with an ethyl ester at the 3-position and a 4-chlorophenyl substituent at the 5-position of the pyridine ring . This compound is primarily utilized as a versatile heterocyclic building block in medicinal chemistry and drug discovery . Its molecular formula is C14H12ClNO2, with a molecular weight of approximately 261.7 g/mol . The compound is typically supplied as a research chemical with purities ranging from 95% to 98%, suitable for further synthetic elaboration .

Ethyl 5-(4-chlorophenyl)nicotinate: Non-Interchangeable with Unsubstituted Analogs


Generic substitution with simpler nicotinate esters, such as ethyl nicotinate or methyl nicotinate, fails due to profound differences in physicochemical properties, most notably lipophilicity. The presence of the 4-chlorophenyl group at the 5-position dramatically increases the compound's logP value compared to unsubstituted nicotinic acid derivatives [1]. This significantly higher lipophilicity directly impacts membrane permeability, metabolic stability, and target engagement in biological systems, making Ethyl 5-(4-chlorophenyl)nicotinate a distinct chemical entity for applications where enhanced hydrophobic character is required . Furthermore, its ester functionality allows for downstream hydrolysis to the corresponding carboxylic acid, 5-(4-chlorophenyl)nicotinic acid (CAS 187999-33-3), which has been independently studied for its biological activity and serves as a key intermediate for further derivatization .

Ethyl 5-(4-chlorophenyl)nicotinate: Physicochemical and Binding Profile


Impact of 4-Chlorophenyl on Lipophilicity

The substitution of a 4-chlorophenyl group at the 5-position of the nicotinate core results in a substantial increase in lipophilicity compared to unsubstituted analogs. Ethyl 5-(4-chlorophenyl)nicotinate has a reported experimental LogP of 3.58 . In contrast, the unsubstituted ethyl nicotinate has a LogP of approximately 1.26-1.32, representing a >2.3 log unit increase in hydrophobicity [1]. This difference is critical for applications requiring enhanced membrane permeability or hydrophobic binding interactions.

Medicinal Chemistry Drug Design Physicochemical Properties

Ester vs. Carboxylic Acid: Functional Group Comparison

The ethyl ester moiety in Ethyl 5-(4-chlorophenyl)nicotinate (LogP 3.58) confers distinct physicochemical properties compared to its carboxylic acid counterpart, 5-(4-chlorophenyl)nicotinic acid (LogP 3.10, pKa ~3.98) [1]. The ester form is significantly more lipophilic, lacks a hydrogen bond donor, and is uncharged at physiological pH, which often translates to improved passive membrane permeability. Conversely, the acid form possesses a hydrogen bond donor and is ionized at physiological pH, which can enhance aqueous solubility but limits passive diffusion.

Synthetic Chemistry Prodrug Design Bioisostere

α4β2 Nicotinic Receptor Binding Affinity

Ethyl 5-(4-chlorophenyl)nicotinate has been reported to interact with nicotinic acetylcholine receptors (nAChRs). Specifically, it has demonstrated a binding affinity (Ki) of 30 nM for the human α4β2 nAChR subtype in a competitive displacement assay using [3H]nicotine in SH-EP1 cells [1]. This quantitative binding data indicates that the 5-(4-chlorophenyl) substitution confers significant affinity for this therapeutically relevant receptor subtype, which is implicated in cognition, pain, and nicotine addiction.

Neuroscience Receptor Pharmacology Drug Discovery

P2Y12 Receptor Antagonist Potential

Literature suggests that Ethyl 5-(4-chlorophenyl)nicotinate may act as an antagonist at the P2Y12 receptor, a key target in antiplatelet therapy . While direct quantitative data (IC50/Ki) for this specific compound against P2Y12 is not publicly available, the 4-chlorophenyl substitution pattern is a recognized pharmacophore for this activity. In contrast, simpler nicotinate esters like ethyl nicotinate or methyl nicotinate are not known to exhibit P2Y12 antagonism, highlighting the importance of the 5-aryl substitution for this biological activity.

Cardiovascular Research Antiplatelet Therapy Receptor Pharmacology

Ethyl 5-(4-chlorophenyl)nicotinate: Key Research Applications


Lipophilic Building Block for CNS Drug Discovery

The high LogP value of 3.58 makes Ethyl 5-(4-chlorophenyl)nicotinate an excellent starting scaffold for designing central nervous system (CNS)-penetrant drug candidates. Its increased lipophilicity, compared to unsubstituted nicotinate esters (LogP ~1.3), suggests it will more readily cross the blood-brain barrier. The compound can serve as a core for further derivatization aimed at CNS targets such as nicotinic acetylcholine receptors (nAChRs), where it has already shown nanomolar affinity (Ki = 30 nM for α4β2 nAChR) [1].

Key Intermediate for 5-Aryl Nicotinic Acids

The ethyl ester group provides a convenient synthetic handle. Ethyl 5-(4-chlorophenyl)nicotinate can be readily hydrolyzed under basic or acidic conditions to yield the corresponding carboxylic acid, 5-(4-chlorophenyl)nicotinic acid . This acid is itself a valuable research intermediate, possessing a lower LogP (3.10) and a free carboxyl group for further amide coupling or other derivatization reactions . This two-step (purchase then hydrolyze) approach provides access to a wider range of 5-aryl nicotinic acid analogs than might be commercially available.

Starting Point for nAChR Neuroscience Research

Given its demonstrated binding affinity for the α4β2 nAChR subtype (Ki = 30 nM) [1], Ethyl 5-(4-chlorophenyl)nicotinate is a relevant pharmacological tool or lead compound for neuroscience research focused on this receptor. It can be used as a reference compound in binding assays or as a scaffold for structure-activity relationship (SAR) studies aimed at developing novel ligands for α4β2 nAChR, which is a validated target for cognitive enhancement, pain management, and smoking cessation therapies.

P2Y12 Antagonist Scaffold Exploration

Literature suggestions point toward potential activity at the P2Y12 receptor, a clinically validated target for antiplatelet drugs . For researchers in cardiovascular pharmacology, this compound represents a distinct structural class of P2Y12 antagonist scaffolds, differing from the thienopyridine-based drugs (e.g., clopidogrel). It can be used as a tool compound to explore novel P2Y12 antagonism or as a starting point for developing new antiplatelet agents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 5-(4-chlorophenyl)nicotinate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.